molecular formula C8H13ClN2O2S B6186393 N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride CAS No. 1132941-70-8

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride

Cat. No.: B6186393
CAS No.: 1132941-70-8
M. Wt: 236.7
InChI Key:
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Description

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.71 g/mol . This compound is typically found as a solid powder and is soluble in water and some organic solvents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitroaniline and methanesulfonyl chloride.

    Reduction: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: The resulting 4-aminophenylmethanesulfonamide is then methylated using methylamine.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large-scale reduction reactors to convert 4-nitroaniline to 4-aminophenylmethanesulfonamide.

    Continuous Methylation: Employing continuous flow reactors for the methylation step to ensure consistent product quality.

    Purification: Utilizing crystallization and filtration techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Produces sulfonic acids.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted sulfonamides.

Scientific Research Applications

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to inflammation, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(aminophenyl)]methanesulfonamide
  • **N-[4-(dimethylamino)phenyl]methanesulfonamide
  • **N-[4-(ethylamino)phenyl]methanesulfonamide

Uniqueness

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride is unique due to its specific methylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in targeted research applications where specific interactions are required.

Properties

CAS No.

1132941-70-8

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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